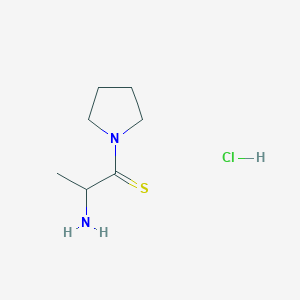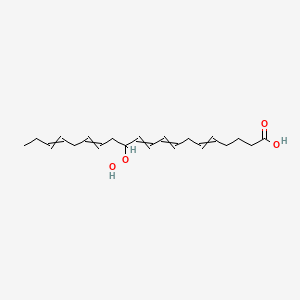
12-Hydroperoxyeicosa-5,8,10,14,17-pentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12(S)-Hydroperoxyeicosapentaenoic acid is a bioactive lipid derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound plays a significant role in various biological processes, including inflammation and cellular signaling. It is known for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12(S)-Hydroperoxyeicosapentaenoic acid typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, a group of enzymes, catalyze the addition of molecular oxygen to eicosapentaenoic acid, resulting in the formation of hydroperoxides. The reaction conditions usually include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of 12(S)-Hydroperoxyeicosapentaenoic acid can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express lipoxygenases. These bioprocesses are optimized for high yield and purity, often involving fermentation techniques and subsequent purification steps such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
12(S)-Hydroperoxyeicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more stable oxo-derivatives.
Reduction: Reduction of the hydroperoxide group to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as manganese dioxide or enzymes like peroxidases.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like triphenylphosphine for the conversion of hydroperoxides to alcohols.
Major Products
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of 12(S)-hydroxyeicosapentaenoic acid.
Substitution: Formation of various substituted eicosapentaenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
12(S)-Hydroperoxyeicosapentaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive lipids.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties. It has shown potential in reducing inflammation in diseases such as arthritis and in inhibiting the growth of certain cancer cells.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Wirkmechanismus
The mechanism of action of 12(S)-Hydroperoxyeicosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, modulating the expression of genes involved in inflammation and metabolism.
Pathways Involved: It influences the arachidonic acid pathway, leading to the production of anti-inflammatory eicosanoids. It also affects the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12(S)-Hydroxyeicosapentaenoic acid: A reduced form of 12(S)-Hydroperoxyeicosapentaenoic acid with similar biological activities.
15(S)-Hydroperoxyeicosapentaenoic acid: Another hydroperoxide derivative of eicosapentaenoic acid with distinct biological functions.
5(S)-Hydroperoxyeicosapentaenoic acid: Involved in the biosynthesis of leukotrienes, which are important mediators of inflammation.
Uniqueness
12(S)-Hydroperoxyeicosapentaenoic acid is unique due to its specific position of hydroperoxide substitution, which confers distinct biological activities compared to other hydroperoxide derivatives. Its ability to modulate multiple signaling pathways and gene expression profiles makes it a valuable compound for therapeutic research.
Eigenschaften
Molekularformel |
C20H30O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
12-hydroperoxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13-14,17,19,23H,2,5-6,12,15-16,18H2,1H3,(H,21,22) |
InChI-Schlüssel |
HDMYXONNVAOHFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


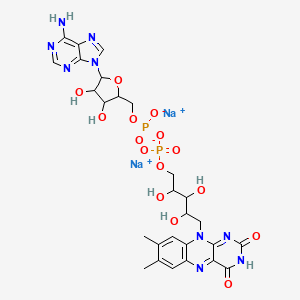
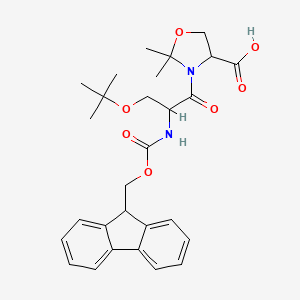
![methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate](/img/structure/B15286183.png)
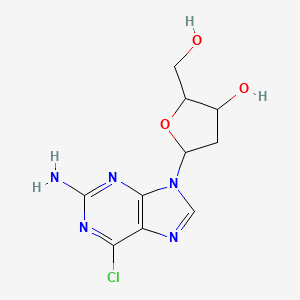
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid](/img/structure/B15286197.png)
![3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B15286204.png)
![3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide](/img/structure/B15286210.png)
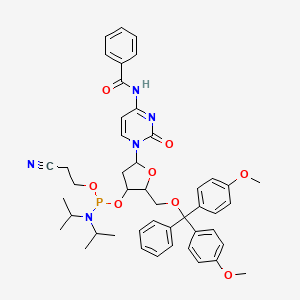
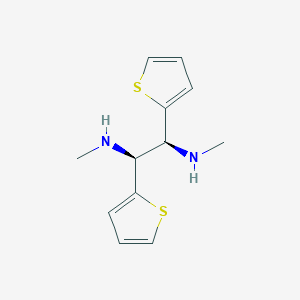
![6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15286227.png)

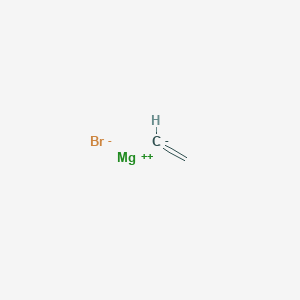
![4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286254.png)
